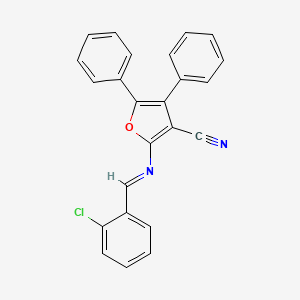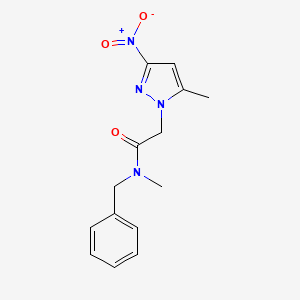![molecular formula C19H14N4O8 B11694432 5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a benzylidene group and a dinitrophenoxy moiety
準備方法
The synthesis of 5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography to obtain the desired product .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of thioredoxin reductase (TrxR), an enzyme involved in the regulation of DNA synthesis and apoptosis. By inhibiting TrxR, the compound can induce cell death in cancer cells .
類似化合物との比較
Similar compounds include:
5-(4-(dimethylamino)benzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar pyrimidine core but with a dimethylamino group instead of the dinitrophenoxy moiety.
5-(4-(difluoromethoxy)benzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione:
The uniqueness of 5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its dinitrophenoxy group, which imparts distinct electronic and steric properties, making it a valuable compound for specific research applications.
特性
分子式 |
C19H14N4O8 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14N4O8/c1-20-17(24)14(18(25)21(2)19(20)26)9-11-3-6-13(7-4-11)31-16-8-5-12(22(27)28)10-15(16)23(29)30/h3-10H,1-2H3 |
InChIキー |
HMZMMLWIAKSFFD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)
![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)

![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
